Nitazoxanide
Overview
Description
Nitazoxanide, also known by its chemical name 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide, is a synthetic nitrothiazolyl-salicylamide derivative. It is a broad-spectrum antiparasitic and antiviral agent used to treat various infections caused by protozoa, helminths, anaerobic bacteria, microaerophilic bacteria, and viruses . This compound is particularly effective against gastrointestinal infections, including those caused by Cryptosporidium parvum and Giardia lamblia .
Mechanism of Action
Target of Action
Nitazoxanide is a broad-spectrum anti-infective drug that modulates the survival, growth, and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses . The most widely accepted target of this compound is believed to be the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle .
Mode of Action
This compound impairs the anaerobic metabolism of susceptible organisms via the interference of the PFOR enzyme-dependent electron transfer reaction . It disrupts the energy metabolism in anaerobic microbes . In parasitic-protozoa, this compound also induces lesions in the cell membranes and depolarizes the mitochondrial .
Biochemical Pathways
This compound’s potential targets and molecular pathways for hepatocellular carcinoma treatment were investigated using a network pharmacology approach . The KEGG enrichment analysis revealed that the molecular pathways underlying the anti-HCC effects of the this compound drug might involve pathways in cancer, PI3K-Akt signaling pathway, MAPK signaling pathway, proteoglycans in cancer, EGFR tyrosine kinase inhibitor resistance, apoptosis, hepatitis B, ErbB signaling pathway, microRNAs in cancer, etc .
Pharmacokinetics
This compound is rapidly hydrolyzed to tizoxanide . Tizoxanide is the major circulating species metabolite after oral administration of this compound . Bioavailability is substantially increased by food . The elimination half-life is approximately 3.5 hours , and it is excreted via the kidney, bile duct, and fecal .
Result of Action
This compound has been shown to have in vitro antiparasitic activity and clinical treatment efficacy for infections caused by other protozoa and helminths . Evidence as of 2014 suggested that it possesses efficacy in treating a number of viral infections as well . It has been reported to be effective against a broad range of parasites .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of food can substantially increase its bioavailability . .
Biochemical Analysis
Biochemical Properties
Nitazoxanide (NTZ) is a broad-spectrum anti-infective drug that markedly modulates the survival, growth, and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses . The active metabolite of this compound is tizoxanide (desacetyl-nitazoxanide). The initial reaction in the metabolic pathway of this compound is hydrolysis to tizoxanide, followed by conjugation, primarily by glucuronidation to tizoxanide glucuronide .
Cellular Effects
This compound has been shown to induce lesions in the cell membranes and depolarize the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes . It also upregulates proapoptotic proteins (P53 and BAX) and caspases but downregulates BCL-2 .
Molecular Mechanism
The most widely accepted mechanism of this compound is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . It also appears to selectively block the maturation of the viral hemagglutinin at a stage preceding resistance to endoglycosidase H digestion .
Temporal Effects in Laboratory Settings
In a randomized double-blind placebo-controlled clinical trial, the safety and effectiveness of oral this compound 600 mg twice daily for five days were investigated in outpatients with symptoms of mild or moderate COVID-19 . This compound did not accelerate symptom resolution after 5 days of therapy, but did reduce viral load significantly with no serious adverse events .
Metabolic Pathways
The active metabolite of this compound is tizoxanide (desacetyl-nitazoxanide). The initial reaction in the metabolic pathway of this compound is hydrolysis to tizoxanide, followed by conjugation, primarily by glucuronidation to tizoxanide glucuronide .
Transport and Distribution
This compound is cleared in the urine and feces. The metabolite, tizoxanide, is also found in the urine, plasma, and breastmilk .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nitazoxanide involves the reaction of acetylsalicylic acid with 2-amino-5-nitrothiazole in the presence of a condensing agent and a catalyst. The reaction mixture is then cooled, filtered, pickled, dried, concentrated, and refined to obtain this compound . The condensing agents used can include N,N’-carbonyldiimidazole, 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate. Catalysts such as 4-dimethylaminopyridine, 1-hydroxybenzotriazole, and N-hydroxy-7-azabenzotriazole are also employed .
Industrial Production Methods: An improved industrial process for this compound involves a single-vessel synthesis starting from 1,1-dimethoxy-N,N-dimethylmethanamine to prepare 5-nitrothiazol-2-amine. The final product is purified by precipitation, and the intermediates are confirmed using spectroscopic techniques such as Fourier transform infrared spectroscopy, nuclear magnetic resonance, and high-resolution mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Nitazoxanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Produces various oxidized derivatives.
Reduction: Forms amino derivatives.
Substitution: Results in substituted benzamide derivatives.
Scientific Research Applications
Nitazoxanide has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing new derivatives with potential biological activities.
Biology: Studied for its effects on various biological pathways, including autophagy and mTORC1 signaling.
Medicine: Used to treat infections caused by protozoa, helminths, and viruses. .
Industry: Employed in the development of new antiparasitic and antiviral drugs.
Comparison with Similar Compounds
Tizoxanide: The active metabolite of Nitazoxanide with similar antiparasitic and antiviral properties.
Niclosamide: A salicylamide compound with broad-spectrum antiparasitic activity.
Metronidazole: An antiprotozoal and antibacterial agent used to treat similar infections.
Uniqueness: this compound is unique due to its broad-spectrum activity against a wide range of pathogens, including protozoa, helminths, anaerobic bacteria, and viruses . Its ability to modulate autophagy and inhibit mTORC1 signaling further distinguishes it from other antiparasitic and antiviral agents .
Properties
IUPAC Name |
[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNQNVDNTFHQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033757 | |
Record name | Nitazoxanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nitazoxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.55e-03 g/L | |
Record name | Nitazoxanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00507 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Nitazoxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The most widely accepted mechanism of NTZ is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle. In parasitic-protozoa, Nitazoxanide also induces lesions in the cell membranes and depolarizes the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes. In addition, this drug also inhibits the glutathione-S-transferase (a major detoxifying enzyme) and modulates the Avr-14 gene, encoding for the alpha-type subunit of glutamate-gated chloride ion channel present in nematodes. Aside from its well understood non-competitive inhibition of the PFOR in anaerobic bacteria, NTZ also demonstrates various other antibacterial mechanisms. It inhibits pyruvate dehydrogenase in E Coli, disrupts the membrane potential and pH homeostasis in the Mycobacterium tuberculosis, suppresses the chaperone/usher (CU) pathway of the gram-negative bacteria, and stimulates host macrophage autophagy in tuberculosis patients. NTZ also suppresses viral replication by inhibiting the maturation of the viral hemagglutinin and the viral transcription factor immediate early 2 (IE2) as well as by activating the eukaryotic translation initiation factor 2α (an antiviral intracellular protein). Lastly, NTZ exhibits an inhibitory effect on tumor cell progression by altering drug detoxification (glutathione-S-transferase P1), unfolded protein response, autophagy, anti-cytokines activity, and c-Myc inhibition. | |
Record name | Nitazoxanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00507 | |
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CAS No. |
55981-09-4 | |
Record name | Nitazoxanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55981-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nitazoxanide [USAN:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055981094 | |
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Record name | Nitazoxanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00507 | |
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Record name | NITAZOXANIDE | |
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Record name | Nitazoxanide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-[N-(5-nitrothiazol-2-yl)carbamoyl]phenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.465 | |
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Record name | NITAZOXANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOA12P041N | |
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Record name | Nitazoxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 °C | |
Record name | Nitazoxanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00507 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitazoxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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